2-Amino-1,3-propanediol oxalate 2-Amino-1,3-propanediol oxalate
Brand Name: Vulcanchem
CAS No.: 24070-20-0
VCID: VC3960782
InChI: InChI=1S/C3H9NO2.C2H2O4/c4-3(1-5)2-6;3-1(4)2(5)6/h3,5-6H,1-2,4H2;(H,3,4)(H,5,6)
SMILES: C(C(CO)N)O.C(=O)(C(=O)O)O
Molecular Formula: C5H11NO6
Molecular Weight: 181.14 g/mol

2-Amino-1,3-propanediol oxalate

CAS No.: 24070-20-0

Cat. No.: VC3960782

Molecular Formula: C5H11NO6

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1,3-propanediol oxalate - 24070-20-0

Specification

CAS No. 24070-20-0
Molecular Formula C5H11NO6
Molecular Weight 181.14 g/mol
IUPAC Name 2-aminopropane-1,3-diol;oxalic acid
Standard InChI InChI=1S/C3H9NO2.C2H2O4/c4-3(1-5)2-6;3-1(4)2(5)6/h3,5-6H,1-2,4H2;(H,3,4)(H,5,6)
Standard InChI Key BOHKTCVKLXSMTA-UHFFFAOYSA-N
SMILES C(C(CO)N)O.C(=O)(C(=O)O)O
Canonical SMILES C(C(CO)N)O.C(=O)(C(=O)O)O

Introduction

Synthesis and Production

The synthesis of 2-amino-1,3-propanediol oxalate involves multiple pathways, with industrial-scale production often relying on the amination of 2-chloro-1,3-propanediol. In one documented method, 2-chloro-1,3-propanediol (420.12 kg) is reacted with 20% ammonia water (800.00 kg) and hexamethylenetetramine (15.00 kg) at 50–60°C for 8 hours, yielding 346.27 kg of 2-amino-1,3-propanediol . Subsequent treatment with oxalic acid results in the formation of the oxalate salt.

Alternative routes include the reductive amination of 1,3-dihydroxyacetone using hydrogen and a catalyst such as Raney nickel. This method proceeds via an intermediate alkoxyimine, which is reduced to yield serinol. The choice of synthesis method impacts purity and scalability, with large-scale processes prioritizing cost efficiency and reaction control .

Molecular Structure and Characterization

The molecular structure of 2-amino-1,3-propanediol oxalate consists of a three-carbon chain with an amino group (NH2\text{NH}_2) at the second carbon and hydroxyl groups (OH\text{OH}) at the first and third positions, coordinated with oxalic acid (C2H2O4\text{C}_2\text{H}_2\text{O}_4) . Key structural descriptors include:

  • IUPAC Name: 2-aminopropane-1,3-diol oxalate

  • SMILES: C(C(CO)N)O.C(=O)(C(=O)O)O\text{C(C(CO)N)O.C(=O)(C(=O)O)O}

  • InChIKey: BOHKTCVKLXSMTA-UHFFFAOYSA-N\text{BOHKTCVKLXSMTA-UHFFFAOYSA-N}

X-ray crystallography and spectroscopic methods (e.g., IR, NMR) confirm the planar arrangement of the oxalate anion and the hydrogen-bonding network between the amine and hydroxyl groups . The compound’s hygroscopicity arises from these polar functional groups, which facilitate strong interactions with water molecules.

Physicochemical Properties

2-Amino-1,3-propanediol oxalate exhibits distinct physical and chemical properties:

PropertyValueSource
Molecular Weight181.14 g/mol
SolubilityHighly soluble in water
AppearanceWhite to off-white crystals
StabilityStable under inert conditions

The compound’s reactivity is dominated by its amine and alcohol groups. It undergoes esterification with carboxylic acids, alkylation with halides, and oxidation to form imines or nitro derivatives. The oxalate moiety further enables participation in chelation reactions, particularly with metal ions like strontium .

Applications in Pharmaceutical Chemistry

2-Amino-1,3-propanediol oxalate is a critical intermediate in synthesizing immunosuppressive drugs. Derivatives such as mycophenolate mofetil analogs leverage its ability to modulate lymphocyte proliferation by inhibiting inosine monophosphate dehydrogenase (IMPDH). Clinical studies highlight its role in reducing graft rejection in organ transplantation and managing autoimmune disorders like lupus.

Additionally, the compound serves as a building block in peptidomimetics and prodrugs. Its structural similarity to serine facilitates incorporation into bioactive molecules, enhancing water solubility and bioavailability .

Analytical Characterization

Quality control of 2-amino-1,3-propanediol oxalate relies on multiple analytical techniques:

  • Gas Chromatography (GC): Purity assessment post-synthesis, with detection limits <0.1% impurities .

  • Infrared Spectroscopy (IR): Identification of functional groups via characteristic absorptions (e.g., ν(NH2)\nu(\text{NH}_2) at 3300–3500 cm1^{-1}) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z=181.14m/z = 181.14 confirming molecular weight .

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